N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837988
InChI: InChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2
SMILES: C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C
Molecular Formula: C25H22N2
Molecular Weight: 350.5 g/mol

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

CAS No.:

Cat. No.: VC13837988

Molecular Formula: C25H22N2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane -

Specification

Molecular Formula C25H22N2
Molecular Weight 350.5 g/mol
IUPAC Name 4-[[4-[bis(prop-2-ynyl)amino]phenyl]methyl]-N,N-bis(prop-2-ynyl)aniline
Standard InChI InChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2
Standard InChI Key YFYQWHKFJSADFS-UHFFFAOYSA-N
SMILES C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C
Canonical SMILES C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N,N,N',N'-Tetra propargyl-p,p'-diamino diphenyl methane features a central diphenyl methane group (two benzene rings connected via a methylene bridge) with four propargyl (–CH2–C≡CH) groups attached to the nitrogen atoms of the para-aminated phenyl rings . The IUPAC name derives from this substitution pattern: N,N,N',N'-tetrakis(prop-2-yn-1-yl)-[4-(4-aminophenyl)phenyl]methanamine.

Structural Characterization

Key spectroscopic data from the patent synthesis include:

  • ¹H NMR: Resonances for aromatic protons (δ 7.0–7.6 ppm), methylene bridges (δ 3.5–4.0 ppm), and acetylenic protons (δ 2.5–3.0 ppm) .

  • ¹³C NMR: Peaks corresponding to sp² carbons (120–140 ppm), sp³ carbons (40–50 ppm), and acetylenic carbons (70–90 ppm) .

Synthesis and Manufacturing

Reaction Mechanism

The compound is synthesized via a two-step nucleophilic substitution:

  • Amination: p,p'-Diamino diphenyl methane reacts with excess propargyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

  • Purification: Crude product is isolated via solvent extraction and purified using silica gel chromatography .

The general reaction equation is:
p,p’-Diamino diphenyl methane+4 Propargyl bromideN,N,N’,N’-Tetra propargyl derivative+4HBr\text{p,p'-Diamino diphenyl methane} + 4 \text{ Propargyl bromide} \rightarrow \text{N,N,N',N'-Tetra propargyl derivative} + 4 \text{HBr}

Optimized Synthesis Protocols

Table 1 summarizes conditions and yields from patent examples :

DiaminePropargyl Bromide (mols)SolventTemperature (°C)Time (h)Yield (%)
p,p'-Diamino diphenyl methane2.1Dichloroethane90689
1,12-Diamino dodecane1.6Methylene chloride60685

Key variables influencing yield:

  • Stoichiometry: A 4:1 molar ratio of propargyl bromide to diamine ensures complete substitution .

  • Catalyst: Tetrabutylammonium bromide enhances reaction rate by facilitating phase transfer .

Physicochemical Properties

Basic Properties

  • Molecular Formula: C25H22N2 .

  • Molecular Weight: 350.46 g/mol .

  • Appearance: Light yellow solid at room temperature .

  • Solubility: Soluble in dichloromethane, chloroform, and tetrahydrofuran; insoluble in water .

Thermal Behavior

  • Decomposition Temperature: >200°C (based on analogous propargyl amines) .

  • Polymerization Onset: Initiates at 120–150°C via trimerization of acetylenic groups .

Reactivity and Industrial Applications

Polymerization Pathways

The propargyl groups undergo three primary reactions under thermal/photo initiation:

  • Oxidative Coupling: Forms conjugated polyenes for conductive coatings .

  • Trimerization/Tetramerization: Generates crosslinked networks with high thermal stability .

  • Co-Polymerization: Reacts with dienes (e.g., butadiene) to form hybrid polymers .

Application Case Studies

  • Aircraft Coatings: Crosslinked films exhibit resistance to jet fuel and UV degradation .

  • Electronic Encapsulants: Low-volatility curing minimizes void formation in microchip packaging .

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